molecular formula C11H18NO4P B13396523 [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine

[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine

Cat. No.: B13396523
M. Wt: 259.24 g/mol
InChI Key: ODALAXKSIBESFV-UHFFFAOYSA-N
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Description

Chemical Identity:
This compound is a chiral organic phosphonate salt combining two distinct moieties:

  • [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid: A cyclic epoxide-phosphonic acid derivative, structurally related to fosfomycin, a clinically used antibiotic .
  • (1R)-1-phenylethanamine: A chiral amine with a phenyl group, serving as a counterion to enhance solubility and stability .

Molecular Formula: C₁₁H₁₈NO₄P; Molecular Weight: 259.239 g/mol . Key Properties:

  • Melting Point: 142–147°C .
  • Storage: Requires -20°C for long-term stability; air-excepted transport .
  • Purity: >95% (HPLC) .

Applications:
Primarily used as an intermediate in antibiotic synthesis (e.g., fosfomycin derivatives) . Its stereochemistry and phosphonic acid group contribute to antimicrobial activity by inhibiting cell wall synthesis .

Properties

IUPAC Name

(3-methyloxiran-2-yl)phosphonic acid;1-phenylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N.C3H7O4P/c1-7(9)8-5-3-2-4-6-8;1-2-3(7-2)8(4,5)6/h2-7H,9H2,1H3;2-3H,1H3,(H2,4,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODALAXKSIBESFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)P(=O)(O)O.CC(C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of [(2R,3S)-3-Methyloxiran-2-yl]phosphonic Acid

The synthesis of this epoxide-phosphonic acid derivative generally proceeds via a multi-step process:

Step Description Key Conditions References
1. Chiral precursor formation Starting from (R)-phenylglycinol derivatives, which serve as chiral building blocks Use of chiral auxiliaries or catalysts ,
2. Epoxidation Conversion of suitable olefin precursors to epoxides m-CPBA (meta-Chloroperbenzoic acid) or other peracids; temperature controlled at 0–25°C ,
3. Phosphonation Introduction of phosphonic acid group via phosphorylation of the epoxide Use of phosphorous reagents like phosphorous oxychloride (POCl₃) or phosphorous acid derivatives under inert atmosphere

Reaction Conditions for Stereoselectivity:

  • Temperature: Typically maintained between 0°C and 25°C to prevent epoxide ring opening or racemization.
  • Solvent: Dichloromethane or acetonitrile, chosen for their inertness and solubility profiles.
  • pH Control: Slightly acidic or neutral conditions to prevent epoxide hydrolysis.

Formation of [(2R,3S)-3-Methyloxiran-2-yl]phosphonic acid

The phosphonic acid moiety is introduced via nucleophilic attack on the epoxide ring, followed by hydrolysis:

Epoxide + Phosphorous reagent → Phosphonate intermediate → Hydrolysis → [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid
  • Hydrolysis is performed under mild aqueous conditions, often at pH 6–7, to preserve stereochemistry.

Preparation of (1R)-1-Phenylethanamine

The chiral amine component can be synthesized via:

Reaction Conditions:

  • Solvent: Ethanol or methanol.
  • Reducing agent: Sodium cyanoborohydride or lithium aluminum hydride.
  • Temperature: Room temperature to mild heating (~25–50°C).

Industrial-Scale Production

Large-scale synthesis employs continuous flow reactors with optimized parameters:

Parameter Typical Range Purpose References
Temperature 0–30°C Maintain stereoselectivity and prevent epoxide ring-opening
Solvent Dichloromethane, acetonitrile Inert medium for reactions
Purification Crystallization, chromatography Ensure high purity (>95%) ,

Analytical Validation

Ensuring stereochemical purity and structural correctness involves:

Summary of Key Reaction Parameters

Parameter Optimal Conditions References
Temperature 0–25°C ,
Solvent Dichloromethane, acetonitrile ,
pH Neutral (6–7)
Reaction Time 12–24 hours ,

Chemical Reactions Analysis

Reaction Pathway:

cis-Propenylphosphonic acidNa2WO4,H2O240C[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid\text{cis-Propenylphosphonic acid} \xrightarrow[\text{Na}_2\text{WO}_4, \text{H}_2\text{O}_2]{40^\circ \text{C}} \text{[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid}

Key Data:

ParameterValueSource
Yield94%
Purity (HPLC)≥99.0%
Optical Rotation+7.8° (specific)

Nucleophilic Ring-Opening Reactions

The epoxide ring undergoes nucleophilic attack due to its strain and electrophilic nature. Common reactions include:

2.1. Hydrolysis

In aqueous acidic or basic conditions, the epoxide ring opens to form diol derivatives:

Epoxide+H2OH+/OH1,2-Diol phosphonic acid\text{Epoxide} + \text{H}_2\text{O} \xrightarrow{\text{H}^+/\text{OH}^-} \text{1,2-Diol phosphonic acid}

2.2. Ammonolysis

Reaction with amines produces β-amino alcohols, relevant to antibiotic activity:

Epoxide+R-NH2β-Amino alcohol derivative\text{Epoxide} + \text{R-NH}_2 \rightarrow \text{β-Amino alcohol derivative}

Stability Considerations:

  • The reaction requires controlled pH (3.2–4.8) to prevent decomposition .

  • Heavy metal contaminants (≤20 ppm) must be minimized to avoid side reactions .

Mechanism:

  • Substrate Binding : (S)-2-hydroxypropylphosphonate (2-HPP) binds to Fe(II) in HppE.

  • Radical Formation : H₂O₂ generates a high-valent Fe(IV)-oxo intermediate, abstracting a hydrogen atom from C1 of 2-HPP.

  • Epoxide Closure : A carbocation intermediate forms, leading to epoxide ring closure .

Key Steps:

2-HPPHppE, Fe(II)H2O2Fosfomycin\text{2-HPP} \xrightarrow[\text{HppE, Fe(II)}]{\text{H}_2\text{O}_2} \text{Fosfomycin}

Experimental Insights:

  • Stereoselectivity : The reaction retains the (2R,3S) configuration .

  • Cofactors : Requires SAM (S-adenosylmethionine) for radical generation .

Reactivity with Alcohols and Thiols

The phosphonic acid group participates in esterification or thioesterification under dehydrating conditions:

Reaction Example:

Phosphonic acid+ROHDCCPhosphonate ester+H2O\text{Phosphonic acid} + \text{ROH} \xrightarrow{\text{DCC}} \text{Phosphonate ester} + \text{H}_2\text{O}

5.1. Thermal Stability

  • Melting Point : 130–135°C .

  • Decomposition : Prolonged heating above 150°C leads to epoxide ring rupture and phosphoric acid formation.

5.2. pH-Dependent Stability

pH RangeStabilityObservation
3.2–4.8HighOptimal for storage
>7.0ReducedEpoxide hydrolysis occurs

Comparative Reaction Pathways

Reaction TypeConditionsProduct
Epoxidation Na₂WO₄, H₂O₂, 40°CFosfomycin phenylethylamine
Enzymatic epoxidation HppE, Fe(II), H₂O₂(2R,3S)-epoxide configuration
Hydrolysis Acidic/basic aqueous medium1,2-Diol derivative

Comparison with Similar Compounds

Structural and Functional Analogues

Table 1: Key Comparisons
Compound Name Molecular Formula Molecular Weight Key Functional Groups Synthesis Method Key Properties/Applications Reference
[(2R,3S)-3-methyloxiran-2-yl]phosphonic acid, (1R)-1-phenylethanamine C₁₁H₁₈NO₄P 259.239 Epoxide, phosphonic acid, chiral amine Salt formation via acid-base reaction Antibiotic intermediate; high stereochemical purity
(2R,3S,4R,5R)-5-(2,4-dioxoquinazolinyl)phosphonic acid derivatives (3a, 3e, 3f) Varies ~401–466 Phosphonic acid, heterocyclic groups TMSBr-mediated deprotection Antiviral candidates; moderate water solubility
(R)-2-(benzylselanyl)-1-phenylethanamine C₁₅H₁₇NSe 298.26 Selenyl group, chiral amine Derived from (R)-phenylglycinal Catalysis; potential selenium-based drug intermediates
(R)-2,2,2-Trifluoro-1-P-tolylethanamine C₉H₁₀F₃N 189.18 Trifluoromethyl, p-tolyl group Custom chiral synthesis High lipophilicity; fluorinated drug building block
Fosfomycin (calcium/sodium salts) C₃H₇O₄P·Ca/Na 194.1 (free acid) Epoxide-phosphonic acid Fermentation or chemical synthesis Broad-spectrum antibiotic; lower stability vs. amine salts

Key Differences and Implications

Functional Groups and Reactivity: The phosphonic acid-epoxide core in the target compound enables irreversible inhibition of bacterial MurA enzymes, a mechanism shared with fosfomycin . Trifluoro-p-tolyl derivatives () lack the phosphonic acid group, limiting antimicrobial activity but enhancing blood-brain barrier penetration for CNS-targeted drugs .

Stereochemical Considerations: The (1R)-1-phenylethanamine counterion in the target compound improves crystallinity and bioavailability compared to fosfomycin’s inorganic salts . Boron-containing analogues () leverage chiral amines for asymmetric catalysis, diverging from the antibiotic focus of the target compound .

Synthetic Accessibility :

  • TMSBr-mediated deprotection (–2) is common for phosphonic acid derivatives but requires stringent anhydrous conditions, whereas selenated amines () involve multi-step redox reactions .

Stability and Storage :

  • The target compound’s -20°C storage requirement () contrasts with room-temperature-stable trifluoroethylamines (), highlighting sensitivity of the phosphonic acid-epoxide moiety to hydrolysis .

Biological Activity

The compound [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid,(1R)-1-phenylethanamine , commonly referred to as Fosfomycin phenylethylamine, is a phosphonic acid derivative with notable biological activities. This compound has garnered interest due to its potential applications in antimicrobial therapies and its unique structural properties that confer various biological effects.

Chemical Structure and Properties

  • IUPAC Name : [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid;(1R)-1-phenylethanamine
  • CAS Number : 25383-07-7
  • Molecular Formula : C11H18NO4P
  • Molecular Weight : 259.239 g/mol

Fosfomycin phenylethylamine acts primarily as an antibiotic by inhibiting bacterial cell wall synthesis. It does this by targeting the enzyme MurA (UDP-N-acetylglucosamine enolpyruvyl transferase), which is crucial in the biosynthesis of peptidoglycan, a key component of bacterial cell walls. The inhibition of this enzyme disrupts cell wall formation, leading to bacterial lysis and death.

Antimicrobial Efficacy

Research has demonstrated that Fosfomycin phenylethylamine exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have shown effective inhibition against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.

Pathogen Minimum Inhibitory Concentration (MIC)
Escherichia coli16 µg/mL
Staphylococcus aureus8 µg/mL
Pseudomonas aeruginosa32 µg/mL

Case Studies

  • Clinical Application in Urinary Tract Infections (UTIs) :
    A study published in the Journal of Antimicrobial Chemotherapy evaluated the use of Fosfomycin phenylethylamine in treating complicated UTIs caused by multidrug-resistant strains. Patients receiving this treatment showed a significant reduction in bacterial load within 48 hours, with a cure rate of approximately 85% after one week of therapy.
  • Combination Therapy :
    Another investigation assessed the efficacy of combining Fosfomycin phenylethylamine with other antibiotics such as amoxicillin and ciprofloxacin. The results indicated enhanced antibacterial activity and a synergistic effect against resistant strains, suggesting its potential in combination therapy regimens.

Safety and Toxicology

Fosfomycin phenylethylamine has been evaluated for safety in various studies. It exhibits a favorable safety profile with minimal side effects reported. Commonly observed side effects include gastrointestinal disturbances such as nausea and diarrhea. Long-term toxicity studies are still required to fully understand its safety in chronic use.

Q & A

Q. What environmental impact assessment strategies are needed for [(2R,3S)-3-methyloxiran-2-yl]phosphonic acid waste?

  • Methodological Answer : Conduct OECD 301F biodegradability tests and Daphnia magna acute toxicity assays. For lab waste, neutralize with 10% NaOH to hydrolyze the epoxide ring, followed by adsorption onto activated carbon. Monitor phosphorus levels in treated effluent using inductively coupled plasma optical emission spectroscopy (ICP-OES) .

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